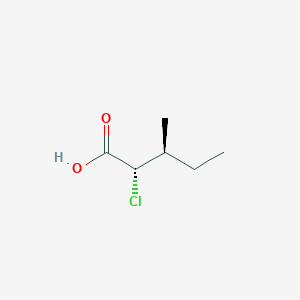![molecular formula C9H9FO B1367029 2-[(4-Fluorophenyl)methyl]oxirane CAS No. 61396-62-1](/img/structure/B1367029.png)
2-[(4-Fluorophenyl)methyl]oxirane
Übersicht
Beschreibung
“2-[(4-Fluorophenyl)methyl]oxirane”, also known as 4-Fluorostyrene oxide, is a chemical compound with the molecular formula C8H7FO and a molecular weight of 138.14 . It is used in chemicals and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of “2-[(4-Fluorophenyl)methyl]oxirane” consists of a three-membered cyclic ether (oxirane) with a 4-fluorophenyl group and a methyl group attached .Physical And Chemical Properties Analysis
“2-[(4-Fluorophenyl)methyl]oxirane” has a boiling point of 92 °C/14 mmHg, a density of 1.167 g/mL at 25 °C, and a refractive index of n 20/D 1.508 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Pharmaceutical Intermediates
2-[(4-Fluorophenyl)methyl]oxirane is utilized in medicinal chemistry for the synthesis of various pharmaceutical intermediates . Its reactivity as an epoxide allows for the formation of complex molecules that are essential in the development of new drugs. The fluorine atom in the compound can significantly influence the biological activity of these pharmaceuticals, making it a valuable component in drug design.
Material Science: Epoxy Resins and Polymers
In material science, this compound finds application in the creation of epoxy resins and polymers . The oxirane ring can undergo polymerization reactions to form materials with excellent mechanical strength, chemical resistance, and adhesive properties. These materials are widely used in coatings, electronics, and aerospace industries.
Environmental Science: Biodegradation Studies
The environmental impact of 2-[(4-Fluorophenyl)methyl]oxirane is studied in terms of its biodegradability . Researchers investigate how this compound breaks down in the environment and its potential effects on ecosystems. Understanding its degradation pathways is crucial for assessing environmental risks and developing safer alternatives.
Analytical Chemistry: Chromatographic Analysis
This compound is also significant in analytical chemistry, where it may be used as a standard or reagent in chromatographic analysis . Its distinct chemical properties allow for its use in the calibration of equipment and the quantification of substances within complex mixtures.
Organic Synthesis: Ring-Opening Reactions
2-[(4-Fluorophenyl)methyl]oxirane is a key reactant in organic synthesis, particularly in ring-opening reactions . These reactions are fundamental in constructing a wide array of organic compounds, including those with pharmaceutical and industrial applications.
Industrial Applications: Chemical Manufacturing
In industrial settings, the compound is involved in the manufacturing of chemicals and intermediates used in various processes . Its reactivity and the presence of the fluorine atom make it a versatile building block in the synthesis of more complex chemical entities.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKVFQDCNJBRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496819 | |
| Record name | 2-[(4-Fluorophenyl)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methyl]oxirane | |
CAS RN |
61396-62-1 | |
| Record name | 2-[(4-Fluorophenyl)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-fluorophenyl)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)





